(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate
CAS No.: 1213213-26-3
Cat. No.: VC7834317
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213213-26-3 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 |
| IUPAC Name | methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate |
| Standard InChI | InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6,10H,4-5,12H2,1H3/t10-/m0/s1 |
| Standard InChI Key | WVMGINRJNBISMA-JTQLQIEISA-N |
| Isomeric SMILES | COC(=O)C1=CC2=C(CC[C@@H]2N)C=C1 |
| SMILES | COC(=O)C1=CC2=C(CCC2N)C=C1 |
| Canonical SMILES | COC(=O)C1=CC2=C(CCC2N)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride, reflects its stereochemistry and functional groups . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClNO₂ | |
| Molecular Weight | 227.69 g/mol | |
| CAS Registry Number | 1246509-66-9 | |
| SMILES Notation | COC(=O)C₁=CC₂=C(C=C₁)CC[C@H]₂N.Cl |
The indene scaffold features a fused bicyclic system with a methyl ester at position 5 and an S-configured amine at position 3. The hydrochloride salt enhances solubility for synthetic applications .
Stereochemical Significance
The S-configuration at the 3-amino position is critical for interactions in chiral environments, such as enzyme active sites or asymmetric catalysis . Computational descriptors, including the InChIKey RSENWQHYPMZMBK-PPHPATTJSA-N, confirm the stereochemical assignment .
| Supplier | Location | Purity | Price (USD) |
|---|---|---|---|
| Hebei Chiral Chemistry & Biotechnology | CN | 95% | Contact |
| AChemBlock | CN | 95% | $200/100mg |
| GlpBio | CN | Research | $150/25µL |
Pricing remains opaque, with quotes provided upon inquiry due to bulk purchase discounts and regulatory constraints .
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s rigid bicyclic structure and chiral amine make it a valuable intermediate for:
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Kinase inhibitors: Modular substitution at the 5-carboxylate enables targeting ATP-binding pockets .
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Neuroactive agents: The indene scaffold mimics neurotransmitter conformations, aiding in CNS drug design .
Preclinical Studies
While peer-reviewed studies are scarce, supplier documentation highlights its use in:
Future Directions and Challenges
Scalability Constraints
Current synthetic methods lack cost-efficiency for multi-kilogram production, necessitating optimized catalytic cycles .
Analytical Standardization
Batch-to-batch variability in enantiomeric excess (≥95% ee) underscores the need for improved QC protocols .
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